molecular formula C20H18N2O3S B2646085 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 131336-76-0

5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2646085
CAS No.: 131336-76-0
M. Wt: 366.44
InChI Key: NFKYJMVBHWIFAG-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with furan, phenylsulfonyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the furan, phenylsulfonyl, and p-tolyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The phenylsulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives with different functional groups, while reduction of the phenylsulfonyl group can lead to the formation of phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on understanding how the compound interacts with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Researchers aim to modify its structure to enhance its efficacy and reduce any potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
  • 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

What sets 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer unique properties that are not observed in compounds with different substituents.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-25-20)22(21-18)26(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKYJMVBHWIFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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